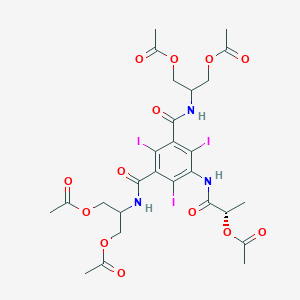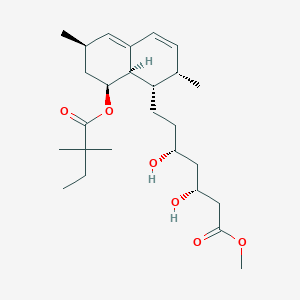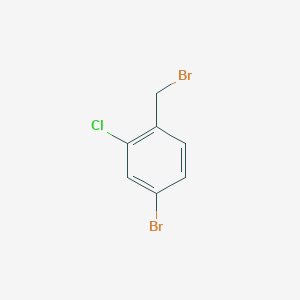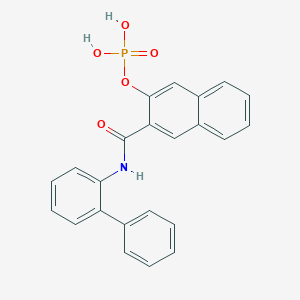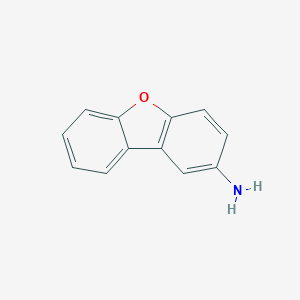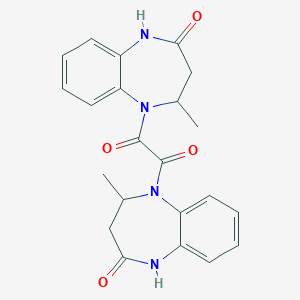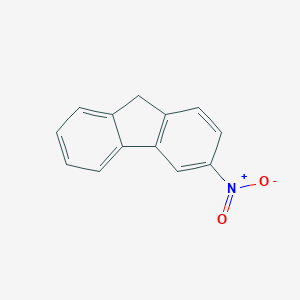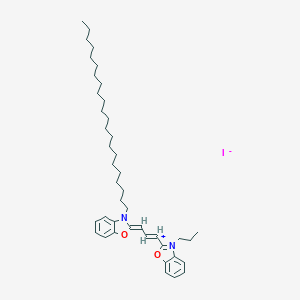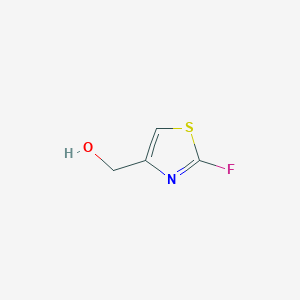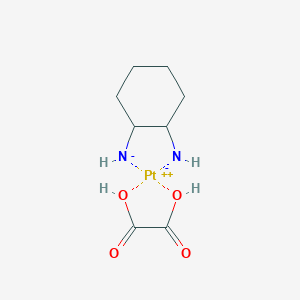
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical Reactions Analysis
The specific chemical reactions involving “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not provided in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reactants .Physical And Chemical Properties Analysis
The physical and chemical properties of “(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+)” are not explicitly listed in the search results. The molecular weight is given as 397.3 g/mol. For detailed properties, it is recommended to refer to the product’s Material Safety Data Sheet (MSDS) or contact the supplier directly.Wissenschaftliche Forschungsanwendungen
Platinum-based Chemotherapy
Oxaliplatin, a platinum(II) complex, is extensively utilized in the treatment of colorectal cancer, among other malignancies. Its mechanism of action involves the formation of platinum-DNA adducts, which inhibit DNA synthesis and transcription, leading to cell death. This compound exhibits a unique spectrum of activity, including effectiveness against cisplatin-resistant cancers, due to its specific molecular interactions with DNA. Research has shown that oxaliplatin's effectiveness is partly attributed to its ability to form inter- and intra-strand cross-links in DNA, which are more difficult for the cell's repair mechanisms to reverse compared to those formed by other platinum compounds (Graham et al., 2000), (Culy et al., 2000).
Mechanisms of Platinum-based Drug Resistance
The clinical application of oxaliplatin is limited by inherent or acquired resistance, a significant challenge in cancer chemotherapy. Research efforts are directed towards understanding the molecular basis of this resistance, which includes DNA repair mechanisms, drug detoxification pathways, and the cellular response to DNA damage. Studies on oxaliplatin have contributed significantly to our understanding of platinum drug resistance mechanisms, guiding the development of novel therapeutic strategies to overcome resistance (Farrell, 2011).
Nanotechnology and Drug Delivery
Advancements in nanotechnology have opened new avenues for the delivery of oxaliplatin, aiming to enhance its efficacy and reduce side effects. Nanocarriers can improve the drug's pharmacokinetics, increasing its accumulation in tumors while minimizing exposure to healthy tissues. Research in this area focuses on developing nanoscale drug delivery systems, including liposomes and polymeric nanoparticles, to optimize the therapeutic index of oxaliplatin and other platinum-based drugs (Samad et al., 2018).
Environmental and Analytical Applications
Beyond its clinical use, the chemistry of oxaliplatin and related platinum complexes is of interest in environmental monitoring and analytical chemistry. Studies on the environmental fate, bioaccumulation, and analytical detection of platinum from automotive catalytic converters and other sources contribute to our understanding of the broader impacts of platinum use in society. Research in this area also explores methods for the recovery and recycling of platinum, addressing both economic and environmental concerns (Reith et al., 2014).
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
61758-77-8 |
|---|---|
Produktname |
(2-Azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
Molekularformel |
C₈H₁₄N₂O₄Pt |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
(2-azanidylcyclohexyl)azanide;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C6H12N2.C2H2O4.Pt/c7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h5-8H,1-4H2;(H,3,4)(H,5,6);/q-2;;+2 |
InChI-Schlüssel |
DRMCATBEKSVAPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(C1)[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2] |
Synonyme |
[SP-4-2-(1S-trans)]-(1,2-Cyclohexanediamine-N,N’)[ethanedioato(2-)-O,O’]platinum; _x000B_(SP-4-2)-[(1S,2S)-1,2-Cyclohexanediamine-kN,kN’][ethanedioato(2-)-kO1,kO2]platinum; (1S-trans)-1,2-Cyclohexanediamine Platinum Complex; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



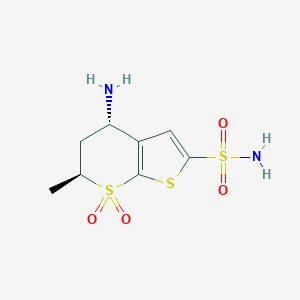
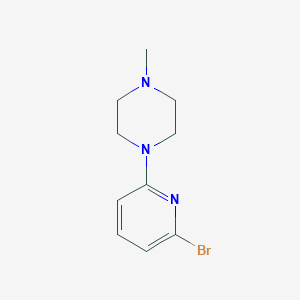
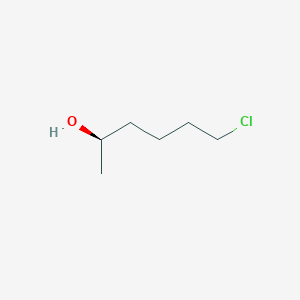
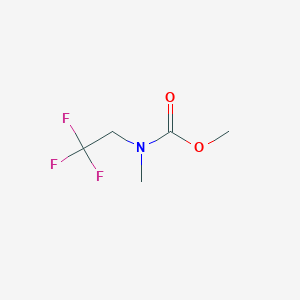
![4-{[Tert-butyl(dimethyl)silyl]oxy}-2-nitroaniline](/img/structure/B130754.png)
